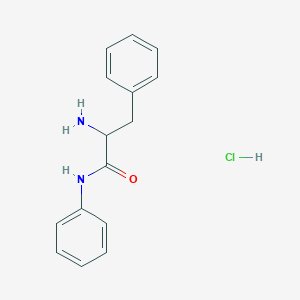

2-Amino-N,3-diphenylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Amino-N,3-diphenylpropanamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar amide derivatives. For instance, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is described, which shares a similar structure to the compound of interest . Additionally, the synthesis of other related compounds such as (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol , 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol , and 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate are also discussed, indicating a broader interest in diphenylpropanamide derivatives in the literature.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with a common intermediate. For example, the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives involves amide formation using Vilsmeier reagent . Another synthesis route for (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol starts from a β-hydroxy oxime and involves diastereoselective reduction . The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is described as a five-step procedure starting from cinnamic acid, with a total yield of 62.7% . These methods could potentially be adapted for the synthesis of "2-Amino-N,3-diphenylpropanamide hydrochloride" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

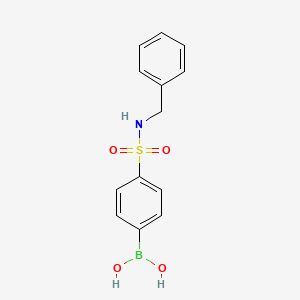

While the exact molecular structure of "2-Amino-N,3-diphenylpropanamide hydrochloride" is not provided, the structures of similar compounds suggest that the compound would likely contain an amide functional group attached to a diphenylpropane backbone, with an amino group and a hydrochloride salt form. The presence of phenyl groups could influence the compound's electronic properties and steric hindrance, affecting its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include amide formation, diastereoselective reduction, alkylation, and reductive amination . These reactions are fundamental in organic synthesis and could be relevant to the synthesis of "2-Amino-N,3-diphenylpropanamide hydrochloride". The reactivity of the amide group and the influence of the diphenyl moiety would be important considerations in predicting the compound's behavior in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-N,3-diphenylpropanamide hydrochloride" can be inferred from related compounds. Amide derivatives often have higher melting points and boiling points due to strong intermolecular hydrogen bonding . The presence of the hydrochloride salt could increase the compound's solubility in polar solvents. The diphenyl groups could contribute to the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-amino-N,3-diphenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUUNWHDQPQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,3-diphenylpropanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)